1-Carbamoyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-Carbamoyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H12N2O. It is a derivative of tetrahydroquinoline, featuring a carbamoyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Carbamoyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another method includes the reduction or oxidation followed by cyclization of appropriate precursors .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature cyclizations and metal-promoted processes to ensure high yields and purity . These methods are optimized for large-scale synthesis, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Carbamoyl-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield various tetrahydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-Carbamoyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used as an intermediate in the production of dyes, antioxidants, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-carbamoyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the carbamoyl group.
1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid: Another carbamoyl-substituted heterocycle with different ring structure.
1-Carbamylpiperidine: A simpler structure with a carbamoyl group on a piperidine ring.
Uniqueness: 1-Carbamoyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63098-90-8 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C10H12N2O/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,11,13) |
InChI Key |
ZAFBGRNWOGKKSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)N |
Origin of Product |
United States |
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